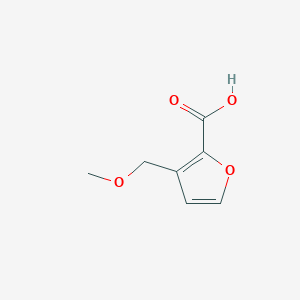
3-(Methoxymethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1094269-22-3. It has a molecular weight of 156.14 and its IUPAC name is 3-(methoxymethyl)-2-furoic acid . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 3-(Methoxymethyl)furan-2-carboxylic acid is 1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Methoxymethyl)furan-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 156.14 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the retrieved data.Scientific Research Applications
Biocatalytic Production and Conversion to Furan Carboxylic Acids
Biocatalysis has emerged as a key method for the production of furan carboxylic acids, including derivatives of 3-(Methoxymethyl)furan-2-carboxylic acid. The use of cofactor-engineered Escherichia coli cells has demonstrated high productivity in the biocatalytic production of furan carboxylic acids. These engineered cells exhibit enhanced oxidation capabilities and high substrate tolerance towards toxic furans, making them efficient for the aerobic oxidation of a variety of aromatic aldehydes. This approach not only facilitates the efficient conversion of furfural and 5-methoxymethylfurfural (MMF) to their corresponding carboxylic acids but also showcases the potential of biocatalysis in sustainable chemical synthesis (Zhang et al., 2020).
Enzyme-Catalyzed Oxidation for Polymer Production
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF), a compound closely related to 3-(Methoxymethyl)furan-2-carboxylic acid, to furan-2,5-dicarboxylic acid (FDCA) has been identified as a critical pathway for producing biobased polymers. FDCA serves as a platform chemical for the production of polymers, demonstrating the broader application of furan derivatives in sustainable material manufacturing. The capability of FAD-dependent enzymes to perform consecutive oxidations, converting HMF directly to FDCA at ambient conditions, underlines the potential of enzymatic processes in green chemistry (Dijkman et al., 2014).
Synthesis of Furan Carboxylic Acids with Improved Catalytic Performance
A novel approach involving substrate adaptation has significantly enhanced the synthesis of furan carboxylic acids. By optimizing conditions such as adding histidine and adjusting cell concentrations, the catalytic performances for the synthesis of various furan carboxylic acids have been substantially improved. This method provides a promising route for the scalable and efficient synthesis of furan derivatives, including 3-(Methoxymethyl)furan-2-carboxylic acid, for applications in the polymer and fine chemical industries (Wen et al., 2020).
Bioactivities of Furan-2-Carboxylic Acids
Research on furan-2-carboxylic acids derived from natural sources, such as the roots of Nicotiana tabacum, has revealed significant bioactivities, including anti-tobacco mosaic virus (TMV) and cytotoxicity against tumor cell lines. This indicates the potential of furan carboxylic acids in pharmaceutical applications and the development of natural product-based therapeutics (Wu et al., 2018).
Safety And Hazards
The safety information for 3-(Methoxymethyl)furan-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for the use of 3-(Methoxymethyl)furan-2-carboxylic acid and similar furan derivatives could involve the switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural, have potential applications in the chemical industry .
properties
IUPAC Name |
3-(methoxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXDFYPDSVBKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(OC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

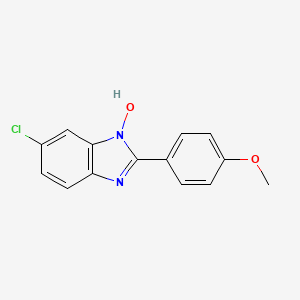
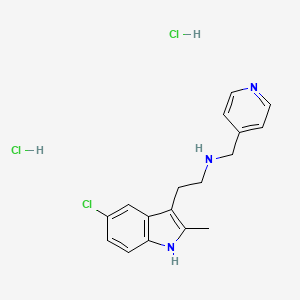
![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)
![6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2822358.png)
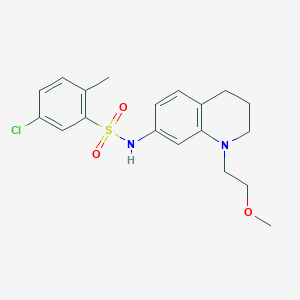
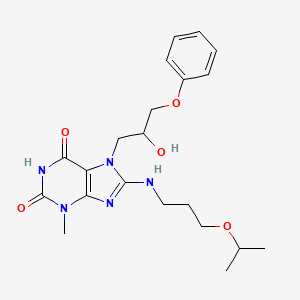
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
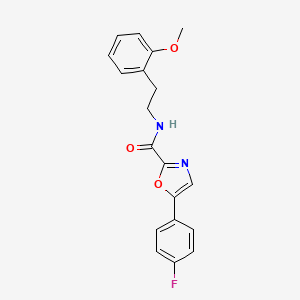
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
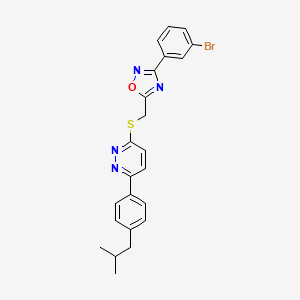
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)